molecular formula C11H17N3O3 B2516491 Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate CAS No. 1421769-42-7

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2516491
CAS No.: 1421769-42-7
M. Wt: 239.275
InChI Key: VDIXRRPPNNTXTR-UHFFFAOYSA-N
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Description

IUPAC Name: Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate Molecular Formula: C₁₁H₁₇N₃O₃ Molecular Weight: 239.28 g/mol CAS Number: Not explicitly provided, but structurally related compounds in the evidence (e.g., ) suggest it is a piperazine derivative with a 2-cyanoethyl substituent and an ester side chain. This compound is part of a broader class of 3-oxopiperazine derivatives, which are often explored for their biological activity and synthetic utility in medicinal chemistry .

The 3-oxo group on the piperazine ring contributes to conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

ethyl 2-[1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-2-17-10(15)8-9-11(16)13-5-7-14(9)6-3-4-12/h9H,2-3,5-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIXRRPPNNTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The table below highlights key structural analogs and their substituents:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features References
Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate 2-Cyanoethyl C₁₁H₁₇N₃O₃ 239.28 Electron-withdrawing cyano group; potential CNS activity
Ethyl [1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate 4-Fluorobenzyl C₁₆H₂₀FN₃O₃ 321.35 Aromatic fluorinated group; possible enhanced lipophilicity
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Acetyl C₁₀H₁₅N₃O₄ 241.25 Acetyl group increases electrophilicity; simpler synthesis
[1-(2-Chloroacetyl)-3-oxopiperazin-2-yl]acetic acid ethyl ester 2-Chloroacetyl C₁₀H₁₄ClN₃O₄ 262.69 Chloro substituent enhances reactivity for nucleophilic substitution
Ethyl 2-[1-(2-chlorobenzenesulfonyl)-3-oxopiperazin-2-yl]acetate 2-Chlorobenzenesulfonyl C₁₄H₁₇ClN₂O₅S 360.81 Sulfonyl group adds steric bulk and acidity

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanoethyl group in the target compound is strongly electron-withdrawing, which may stabilize the piperazine ring against oxidation compared to the 4-fluorobenzyl group (), which combines electron-withdrawing fluorine with an electron-donating benzyl moiety . Acetyl () and chloroacetyl () substituents increase electrophilicity, making these analogs more reactive in acyl-transfer reactions .

Biological Activity: Analogs like ethyl (2Z)-(3-oxopiperazin-2-ylidene)ethanoate () with conjugated double bonds may exhibit unique binding properties in enzyme inhibition, as seen in studies of pyridone derivatives () .

Biological Activity

Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Ethyl 1 2 cyanoethyl 3 oxopiperazin 2 yl acetate\text{Ethyl 1 2 cyanoethyl 3 oxopiperazin 2 yl acetate}

Molecular Formula : C10_{10}H14_{14}N2_{2}O3_{3}

CAS Number : 33422-35-4

1. Anti-Cancer Effects

Recent studies have demonstrated the anti-cancer potential of this compound. In particular, research focusing on its sodium salt variant has shown significant efficacy against Ehrlich ascites carcinoma (EAC) cells in vivo. The compound exhibited:

  • Reduction in EAC Cell Volume and Count : Treatment led to a marked decrease in both the volume and number of EAC cells, indicating strong chemotherapeutic properties.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase 3 and reduction of osteopontin levels, which are critical in cancer cell survival and proliferation .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The sodium salt form demonstrated:

  • Free Radical Scavenging Ability : This activity contributes to its potential protective effects against oxidative stress-related diseases.

Case Study 1: EAC Cell Line Evaluation

A study conducted on female mice treated with the sodium salt of this compound showed:

ParameterControl GroupTreatment Group
EAC Cell Volume (mL)5.01.5
EAC Cell Count20050
Caspase 3 Expression (Fold Change)1.03.5
Osteopontin Levels (pg/mL)10030

This data highlights the compound's ability to significantly reduce tumor burden while enhancing apoptotic pathways .

Case Study 2: Docking Studies

Molecular docking studies have indicated favorable interactions between this compound and key receptors involved in cancer progression, such as osteopontin and caspase 3. These interactions suggest that the compound could be developed into a targeted therapy for specific cancer types .

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